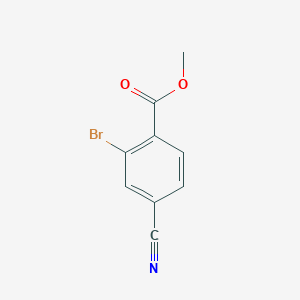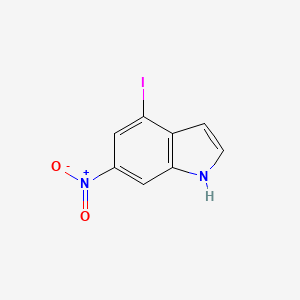
4-Methyl-2,3-dihydro-1H-inden-1-amin
Übersicht
Beschreibung
“4-Methyl-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular weight of 147.22 . It is also known as N-methyl-1-indanamine .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2,3-dihydro-1H-inden-1-amine” can be represented by the InChI code:1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 . This indicates that the compound has a single carbon atom attached to a nitrogen atom (forming a methylamine group), and this nitrogen atom is also attached to an indane ring . Physical And Chemical Properties Analysis
“4-Methyl-2,3-dihydro-1H-inden-1-amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Antibakterielle und antifungale Studien
Die Derivate von 2,3-Dihydro-1H-inden-1-on wurden synthetisiert und auf ihre antimikrobielle Aktivität gegen zwei grampositive (Staphylococcus aureus und Bacillus subtilis) und zwei gramnegative Bakterien (Escherichia coli und Proteus vulgaris) sowie zwei Pilzarten (Aspergillus niger und Candida albicans) getestet. Die meisten Verbindungen zeigten eine starke antibakterielle Wirkung mit breitem Wirkungsspektrum .
Organische Halbleiter
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamin (DMBI-H) ist ein sehr erfolgreicher Dotierstoff für n-leitende organische Halbleiter. Er ist über einen großen Bereich von Polymeren und kleinen Molekül-Derivaten wirksam, kommerziell erhältlich, in etablierten Verarbeitungslösungsmitteln löslich und allgemein als luftstabil angesehen .
Synthese von 2,3-Dihydro-1H-inden-1-methanaminen
Sechs Verbindungen von 2,3-Dihydro-1H-inden-1-methanaminen wurden aus der entsprechenden 4-Nitro-3-phenylbutansäure in zufriedenstellenden Ausbeuten (50,9–57,9 % in 4 Schritten) synthetisiert, und drei Verbindungen (1c, 1e, 1f) wurden neu beschrieben. Dieses Verfahren hat den Vorteil milder Bedingungen, weniger Umweltverschmutzung und einfacher Handhabung .
Selektive 5-HT2A-Rezeptor-Agonisten
2,3-Dihydro-1H-inden-1-methanamin und seine Derivate zeigen im Allgemeinen eine ausgezeichnete physiologische und pharmakologische Aktivität. Insbesondere werden die meisten methoxylierten 2,3-Dihydro-1H-inden-1-methanamine als selektive 5-HT2A-Rezeptor-Agonisten gefunden und besitzen halluzinogene Eigenschaften .
Safety and Hazards
The safety information available indicates that “4-Methyl-2,3-dihydro-1H-inden-1-amine” is potentially dangerous. The hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (14722) suggests that it may have good bioavailability .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
4-Methyl-2,3-dihydro-1H-inden-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 4-Methyl-2,3-dihydro-1H-inden-1-amine and MAO can lead to the inhibition of the enzyme, affecting the levels of monoamines in the body . Additionally, this compound may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.
Cellular Effects
The effects of 4-Methyl-2,3-dihydro-1H-inden-1-amine on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
At the molecular level, 4-Methyl-2,3-dihydro-1H-inden-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MAO results in the inhibition of the enzyme, thereby increasing the levels of monoamines . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2,3-dihydro-1H-inden-1-amine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Methyl-2,3-dihydro-1H-inden-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage.
Metabolic Pathways
4-Methyl-2,3-dihydro-1H-inden-1-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Methyl-2,3-dihydro-1H-inden-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cells . Additionally, binding proteins can influence its localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Methyl-2,3-dihydro-1H-inden-1-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical and cellular effects.
Eigenschaften
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOXTVALGXETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627988 | |
| Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361389-85-7 | |
| Record name | 2,3-Dihydro-4-methyl-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361389-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1604107.png)


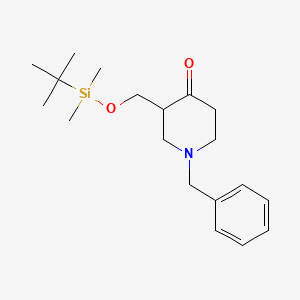
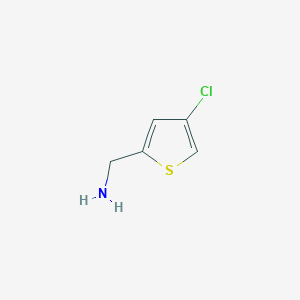
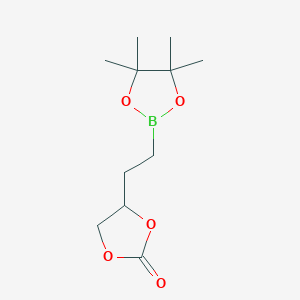

![1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)](/img/structure/B1604120.png)
![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)

